molecular formula C16H22O3 B12590854 Heptyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 630128-60-8

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12590854
CAS No.: 630128-60-8
M. Wt: 262.34 g/mol
InChI Key: ZRSMSCCTVGCPKG-UHFFFAOYSA-N
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Description

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is an organic compound belonging to the class of hydroxycinnamic acid esters. This compound is characterized by a heptyl ester group attached to a 3-(4-hydroxyphenyl)prop-2-enoic acid moiety. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through a modified Knoevenagel condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with heptyl malonate in the presence of a base such as pyridine and a catalyst like piperidine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of heptyl 3-(4-hydroxyphenyl)propanoate.

    Substitution: Formation of heptyl 3-(4-alkoxyphenyl)prop-2-enoate or heptyl 3-(4-acetoxyphenyl)prop-2-enoate.

Scientific Research Applications

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.

Mechanism of Action

The biological effects of Heptyl 3-(4-hydroxyphenyl)prop-2-enoate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

630128-60-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

heptyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-16(18)12-9-14-7-10-15(17)11-8-14/h7-12,17H,2-6,13H2,1H3

InChI Key

ZRSMSCCTVGCPKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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